4-Vinylphenylacetic acid is an organic compound characterized by its unique structure that combines a vinyl group with a phenylacetic acid moiety. Its molecular formula is CHO, and it is classified as a carboxylic acid. The presence of both the vinyl and phenylacetic acid components allows this compound to participate in a variety of
Several methods exist for synthesizing 4-Vinylphenylacetic acid:
4-Vinylphenylacetic acid finds applications across various fields:
Studies exploring the interactions of 4-Vinylphenylacetic acid with biological systems have shown that its vinyl group facilitates polymerization, while the phenylacetic moiety can engage in hydrogen bonding. These interactions are crucial for its potential applications in drug design and material science. Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound, enhancing our understanding of its biological roles.
Several compounds share structural similarities with 4-Vinylphenylacetic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Phenylacetic Acid | Lacks vinyl group | Less reactive; primarily used as an intermediate |
| 4-Vinylbenzoic Acid | Carboxylic acid directly attached to phenyl ring | Different reactivity profile due to lack of acetic moiety |
| Styrene | Contains only a vinyl group | Primarily used in polymer production; lacks carboxylic functionality |
| 3-Vinylphenol | Contains hydroxyl group instead of acetic acid | Exhibits different chemical reactivity due to hydroxyl presence |
The uniqueness of 4-Vinylphenylacetic acid lies in its combination of both a vinyl group and a phenylacetic acid moiety. This dual functionality enables it to participate in a wider range of